4-Amino-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-1h-pyrazole-4-carboxamide derivatives, have been shown to target fibroblast growth factor receptors (fgfrs) .
Mode of Action
It is known that pyrazoles can exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Similar compounds have demonstrated nanomolar activities against various targets .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can favor the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazole-5-carboxamide hydrochloride typically involves the reaction of hydrazine with an appropriate carbonyl compound, followed by cyclization and subsequent functionalization. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its efficiency and the ability to produce highly functionalized pyrazole derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes . The industrial process is designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Amino-1H-pyrazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar chemical properties.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A related compound with different substituents on the pyrazole ring
Uniqueness
4-Amino-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific functional groups and the ability to form stable hydrochloride salts. This stability makes it particularly useful in various chemical reactions and applications. Additionally, its potential as a pan-FGFR covalent inhibitor sets it apart from other similar compounds, highlighting its significance in medicinal chemistry .
Properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-2-1-7-8-3(2)4(6)9;/h1H,5H2,(H2,6,9)(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLJSGULCEHJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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